molecular formula C14H22O2 B079477 4-tert-Octylresorcinol CAS No. 28122-52-3

4-tert-Octylresorcinol

Cat. No.: B079477
CAS No.: 28122-52-3
M. Wt: 222.32 g/mol
InChI Key: YQOJNENEFSZINP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-tert-Octylresorcinol plays a significant role in biochemical reactions, particularly as a potent inhibitor of human tyrosinase . It interacts with the enzyme tyrosinase, inhibiting its activity and thereby reducing melanin production .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on melanin production. By inhibiting tyrosinase, it reduces melanin production, which can influence cell function and impact cellular processes related to pigmentation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to tyrosinase and inhibiting its activity . This inhibition can lead to changes in gene expression related to melanin production .

Temporal Effects in Laboratory Settings

It has been shown to be a highly effective tyrosinase inhibitor, with complete enzyme inhibition observed at concentrations above 100 µmol/L .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its potent tyrosinase inhibition suggests that it may have significant effects on pigmentation at various dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin production, where it interacts with the enzyme tyrosinase . Its inhibition of tyrosinase can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Given its role in melanin production, it may interact with transporters or binding proteins related to this process .

Subcellular Localization

Given its role in inhibiting tyrosinase, it is likely to be found in locations where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Octylresorcinol can be synthesized through the alkylation of resorcinol with 2,4,4-trimethyl-1-pentene in the presence of an acid catalyst such as sulfuric acid or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)11-7-6-10(15)8-12(11)16/h6-8,15-16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOJNENEFSZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277762
Record name 4-tert-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28122-52-3
Record name 28122-52-3
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Record name 4-tert-Octylresorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Octylresorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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